Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Hydroxylated piperidine derivatives.
Reduction: Amino-substituted piperidine derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound for investigating the inhibition of enzymes such as acetylcholinesterase.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. This interaction is particularly significant in the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate
- Tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
- Tert-butyl N-[(2S,4R)-4-hydroxypiperidin-2-yl]methyl]carbamate
Uniqueness
Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is unique due to the presence of the methoxy group on the piperidine ring. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other carbamate derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes
Properties
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGYPONHJYIPU-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CCN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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